4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Overview
Description
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form the intermediate 5-ethyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-bromoethylamine hydrobromide to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to modifications in their function. The aminoethyl group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
- 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol sulfate
Uniqueness
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to its specific substitution pattern on the triazole ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the ethyl group at the 5-position of the triazole ring can enhance its lipophilicity and potentially improve its pharmacokinetic properties.
Properties
IUPAC Name |
4-(2-aminoethyl)-3-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-2-5-8-9-6(11)10(5)4-3-7;/h2-4,7H2,1H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEKWGLAAXTHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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